molecular formula C6H10N2O B063074 1-(isoxazol-3-yl)-N,N-dimethylmethanamine CAS No. 173850-40-3

1-(isoxazol-3-yl)-N,N-dimethylmethanamine

Numéro de catalogue: B063074
Numéro CAS: 173850-40-3
Poids moléculaire: 126.16 g/mol
Clé InChI: KPANEOYBYKUORT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(isoxazol-3-yl)-N,N-dimethylmethanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Isoxazol-3-yl)-N,N-dimethylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The molecular formula is C6H10N2OC_6H_{10}N_2O, and it features a dimethylamino group attached to the methanamine moiety.

Research indicates that compounds containing isoxazole rings often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but several studies suggest potential interactions with:

  • Cyclic nucleotide signaling pathways : Isoxazole derivatives have been shown to act as antagonists of exchange proteins directly activated by cAMP (EPAC), which are crucial in mediating intracellular signaling processes .
  • Cancer cell proliferation : Some derivatives exhibit anti-proliferative effects against cancer cell lines, indicating a possible role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
EPAC AntagonismInhibition of cAMP-mediated signaling
Anti-ProliferativeInhibition in cancer cell lines
Glucokinase ActivationPotential for metabolic regulation

Case Studies and Experimental Evidence

  • EPAC Antagonism : A study synthesized various isoxazole derivatives, including this compound, evaluating their ability to inhibit EPAC. The results demonstrated low micromolar inhibitory activity, suggesting potential therapeutic applications in diseases where cAMP signaling is disrupted .
  • Cancer Research : Another investigation into the anti-cancer properties of related compounds indicated that certain isoxazole derivatives could induce G1 phase cell cycle arrest in MCF-7 breast cancer cells. This effect was attributed to their ability to interfere with DNA repair mechanisms and inhibit cell migration .
  • Glucokinase Activation : A patent describes the use of substituted heteroaryls, including those with isoxazole moieties, as glucokinase activators. This suggests a role in managing glucose metabolism and potential implications for diabetes treatment .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the isoxazole ring and the dimethylamino group can significantly influence biological activity. For instance, variations at the 3-, 4-, and 5-positions of the phenyl ring have been shown to enhance EPAC antagonistic properties, which could lead to more potent therapeutic agents .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have identified derivatives of isoxazoles, including 1-(isoxazol-3-yl)-N,N-dimethylmethanamine, as promising candidates for cancer therapy. The compound has shown significant inhibitory effects against bromodomain-containing proteins, particularly BRD4, which plays a critical role in the regulation of gene expression associated with cancer progression.

Case Study: BRD4 Inhibitors

A study synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, with one compound (DDT26) demonstrating an IC50 value of 0.237 ± 0.093 μM against BRD4. This compound exhibited anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and modulated the expression of c-MYC and γ-H2AX, indicating its potential as a lead compound for breast cancer treatment .

CompoundIC50 (μM)Activity
DDT260.237 ± 0.093BRD4 Inhibition
JQ11.0BRD4 Inhibition
Olaparib4.289 ± 1.807PARP1 Inhibition

Autoimmune Disease Treatment

The inhibition of the nuclear receptor retinoic-acid-receptor-related orphan receptor γt (RORγt) has emerged as a strategy for treating autoimmune diseases. Trisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, offering new avenues for drug development.

Case Study: RORγt Inverse Agonists

Research revealed that certain isoxazole derivatives could effectively inhibit RORγt with low nanomolar potency. These compounds were optimized to enhance their pharmacokinetic properties and selectivity over other receptors such as peroxisome proliferator-activated receptor γ (PPARγ). The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced the inhibitory activity .

CompoundIC50 (nM)Target
FM26~10RORγt
Compound A~20RORγt

Mechanistic Insights

The mechanism by which isoxazole derivatives exert their effects involves binding to specific protein targets, disrupting critical interactions that facilitate disease progression.

Propriétés

IUPAC Name

N,N-dimethyl-1-(1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8(2)5-6-3-4-9-7-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPANEOYBYKUORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.